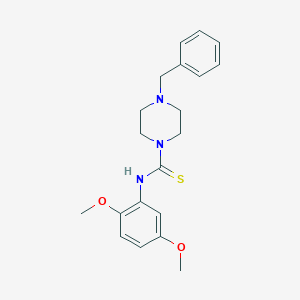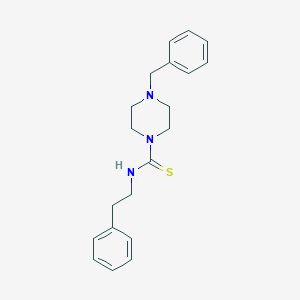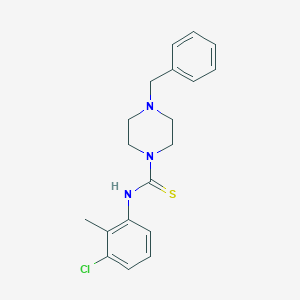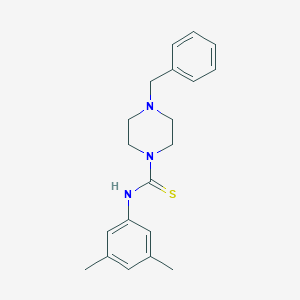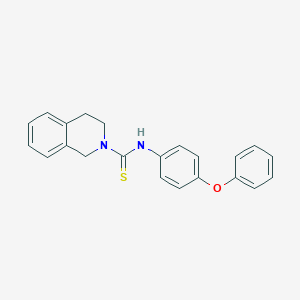![molecular formula C18H24N2O4S B216470 Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate, also known as EACT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EACT is a member of the thioester family and has a unique molecular structure that allows it to interact with biological systems in a specific way. In
Mecanismo De Acción
The mechanism of action of Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate involves its ability to interact with biological systems in a specific way. Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate is a thioester and has a unique molecular structure that allows it to bind to specific receptors in cells. Once bound, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate can induce a variety of cellular responses, including apoptosis, cell proliferation inhibition, and anti-inflammatory effects.
Biochemical and Physiological Effects:
Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has a variety of biochemical and physiological effects on cells and tissues. In cancer cells, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. In neurons, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate protects against oxidative stress by inhibiting the production of reactive oxygen species and reducing inflammation. In inflammatory conditions, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has several advantages for lab experiments, including its ability to selectively target specific receptors and induce specific cellular responses. However, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has limitations, including its complex synthesis method and potential toxicity at high concentrations.
Direcciones Futuras
For research on Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate include exploring its potential applications, developing more efficient synthesis methods, investigating its potential toxicity in vivo, and exploring its potential as a drug delivery system.
Métodos De Síntesis
The synthesis of Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 4-ethoxycarbonylaniline with thionyl chloride to form 4-chloroethyl ethoxycarbonyl anilino. The second step involves the reaction of 4-chloroethyl ethoxycarbonyl anilino with potassium ethylxanthate to form ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate. The final step involves the purification of the compound using chromatography techniques.
Aplicaciones Científicas De Investigación
Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has shown potential in a variety of scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory treatments. In cancer therapy, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to protect neurons from damage caused by oxidative stress. In anti-inflammatory treatments, Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate |
|---|---|
Fórmula molecular |
C18H24N2O4S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
ethyl 1-[(4-ethoxycarbonylphenyl)carbamothioyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H24N2O4S/c1-3-23-16(21)13-5-7-15(8-6-13)19-18(25)20-11-9-14(10-12-20)17(22)24-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,19,25) |
Clave InChI |
IQPUDANMVASLRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



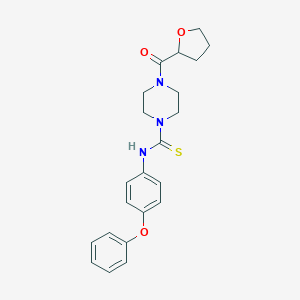
![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)
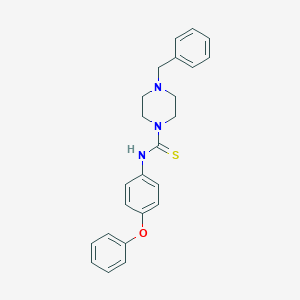
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)
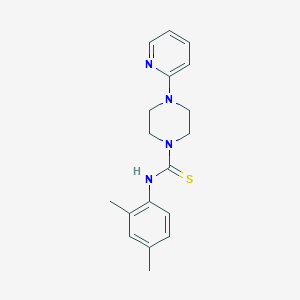
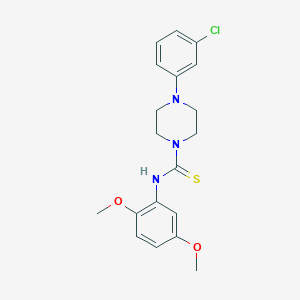
![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)
